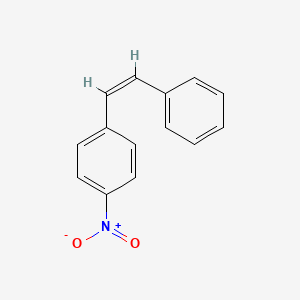

cis-4-Mononitrostilbene

Overview

Description

Cis-4-Mononitrostilbene is a chemical compound with the formula C14H11NO2 and a molecular weight of 225.2426 . It contains a total of 29 bonds, including 18 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 nitro group .

Molecular Structure Analysis

The molecular structure of cis-4-Mononitrostilbene can be represented by the IUPAC Standard InChI: InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- . It contains two six-membered rings and a nitro group .Physical And Chemical Properties Analysis

Cis-4-Mononitrostilbene has a molecular weight of 225.2426 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Photoisomerization Studies

Cis-trans Photoisomerization of 4-nitrostilbenes : Research by Schulte‐Frohlinde and Görner (1979) summarizes findings on the cis-trans photoisomerization of 4-nitrostilbenes, including mechanisms for trans → cis and cis → trans photoisomerization. The study suggests the involvement of triplet states in these processes (Schulte‐Frohlinde & Görner, 1979).

Photoisomerization of 4-Nitro-4'-dimethylaminostilbene : Görner and Schulte‐Frohlinde (1982) studied the direct trans → cis photoisomerization of 4-nitro-4'-dimethylaminostilbene in toluene solutions, emphasizing the role of triplet states in this process. Different activation energies suggest two thermally activated steps in the photoisomerization process (Görner & Schulte‐Frohlinde, 1982).

Photosensitized cis-trans Isomerization : Görner and Schulte‐Frohlinde (1978) investigated the triplet sensitized cis-trans isomerization of nitrostilbenes, including 4-nitro-4′-methoxystilbene. They determined how solvent polarity affects the isomerization process and the involvement of different molecular states (Görner & Schulte‐Frohlinde, 1978).

Electrochemical and Thermal Studies

Voltammetric Studies of cis- and trans-α-nitrostilbene : Kraiya et al. (2004) conducted voltammetric studies on the reduction of cis- and trans-α-nitrostilbene, revealing insights into the electrochemical behavior and isomerization processes of these compounds (Kraiya et al., 2004).

Thermal Decomposition Kinetics of cis-Hexanitrostilbene : Liu et al. (2021) analyzed the crystal structure and thermal decomposition kinetics of cis-hexanitrostilbene. Their study provides insights into the thermal behavior and decomposition properties of this compound, which is relevant for materials science applications (Liu et al., 2021).

Antioxidant Activity and Molecular Interactions

- Antioxidant Activity of Hydroxystilbene Derivatives : Amorati et al. (2004) investigated the antioxidant activity of cis and trans hydroxystilbene derivatives, including analogues ofresveratrol and pterostilbene, revealing the impact of stereochemistry on antioxidant power. This study enhances the understanding of the bioactivity of these compounds and their potential applications in health and medicine (Amorati et al., 2004).

- Nitrobenzene and 4-Nitrostilbene as Acceptors : Todres et al. (1984) explored the donor-acceptor complexes formed by cis-4-Nitrostilbene and nitrobenzene, providing insights into the molecular interactions and reaction mechanisms of these compounds. This research contributes to the understanding of chemical reactions involving nitrostilbenes (Todres et al., 1984).

Advanced Material Applications

Controlling Microdroplet Formation by Light : Möller et al. (1998) introduced a surface with photocontrollable wetting behavior using a monolayer of polymeric material containing azobenzene derivatives, like 4'-[trifluoromethoxy-4,4'-dibenzoazo dyes. This study has potential applications in the field of microfluidics and the development of responsive materials (Möller et al., 1998).

Texture Changes in Smectic-C Droplets in Azobenzene Langmuir Monolayers : Ignés-Mullol et al. (2005) discussed the segregation and texture changes within azobenzene monolayers, providing insights into the molecular organization and behavior of azobenzene derivatives in different conditions. This research is relevant to the study of liquid crystals and material science (Ignés-Mullol et al., 2005).

Protophilic Isotopic Hydrogen Exchange of 1-Ferrocenyl-2-(nitrophenyl)ethylenes : Todres and Ermekov (1992) examined the protium/deuterium exchange in basic medium of cis-1-Ferrocenyl-2-(4-nitrophenyl)ethylene and its analogues. This study contributes to the understanding of hydrogen exchange mechanisms in nitrophenyl compounds (Todres & Ermekov, 1992).

properties

IUPAC Name |

1-nitro-4-[(Z)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISCOWXWCHUSMH-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Mononitrostilbene | |

CAS RN |

6624-53-9 | |

| Record name | cis-4-Mononitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

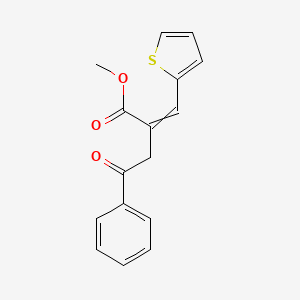

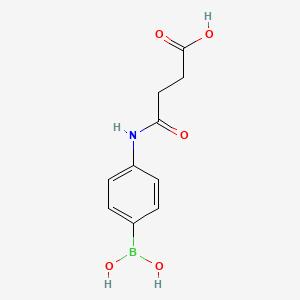

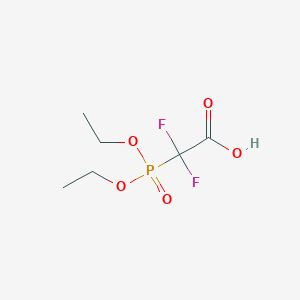

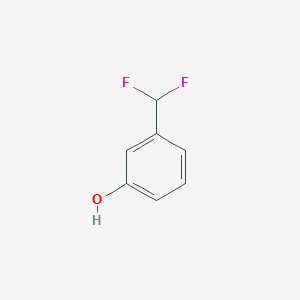

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)